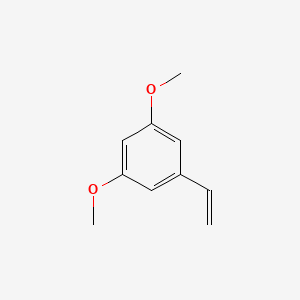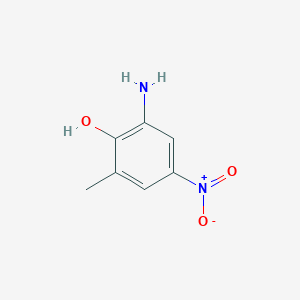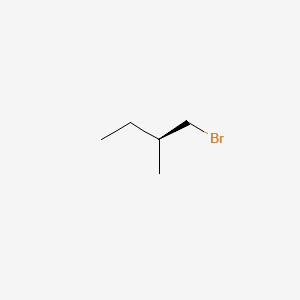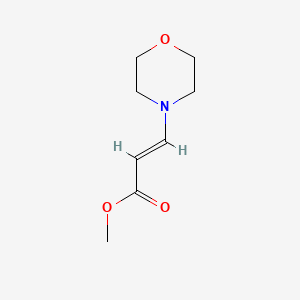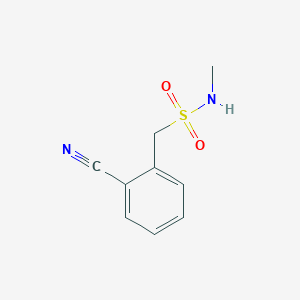
1-(2-cyanophényl)-N-méthylméthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanophenyl)-N-methylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a cyanophenyl group attached to a methanesulfonamide moiety, which imparts unique chemical properties and potential biological activities.
Applications De Recherche Scientifique
1-(2-cyanophenyl)-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mécanisme D'action
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For instance, compounds with a cyanophenyl group, like 2-Cyanophenylboronic acid , have been used in the synthesis of various pharmaceuticals.
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell. In these pathways, the transformation of one chemical compound, or the initial reactant, into a final product occurs through a series of defined metabolic intermediates. Compounds like nitriles can undergo biotransformation mediated by nitrile-amide converting enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2-cyanophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve 2-cyanophenylamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water, and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1-(2-cyanophenyl)-N-methylmethanesulfonamide follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors with precise temperature and pressure control.
- Employing automated systems for the addition of reagents and monitoring reaction progress.
- Implementing efficient purification techniques such as continuous extraction and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-cyanophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Oxidation: Oxidative reactions can modify the cyanophenyl group or the sulfonamide moiety.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of oxidized products such as sulfonic acids or nitriles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-cyanophenyl)-N-phenylacetamide: Another sulfonamide derivative with a similar structure but different substituents.
N-(2-cyanophenyl)-N-methylacetamide: A related compound with an acetamide group instead of a methanesulfonamide group.
N-(2-cyanophenyl)-N-methylbenzenesulfonamide: A similar compound with a benzenesulfonamide moiety.
Uniqueness
1-(2-cyanophenyl)-N-methylmethanesulfonamide is unique due to its specific combination of a cyanophenyl group and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
1-(2-cyanophenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-14(12,13)7-9-5-3-2-4-8(9)6-10/h2-5,11H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNPRAXAXKVGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429308 |
Source


|
| Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51045-35-3 |
Source


|
| Record name | 1-(2-cyanophenyl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

